
4-Methyl-1,8-naphthyridine
Overview
Description
4-Methyl-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a Lewis acid such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and ring expansion reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
4-Methyl-1,8-naphthyridine derivatives have demonstrated notable antimicrobial activities. For instance, compounds derived from naphthyridine structures have been shown to exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. Research highlights that derivatives like 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid display superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that certain 1,8-naphthyridine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, HKL-1 (2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) has been identified as an antimitotic agent capable of inducing cell cycle arrest in leukemia cells . The incorporation of 1,3,4-oxadiazole moieties into naphthyridine structures has further enhanced their anticancer efficacy through improved metabolic profiles and drug transport properties .
3. Antiparasitic Activity
Research has also identified the potential of this compound derivatives in treating parasitic infections such as leishmaniasis. Initial studies on 8-hydroxynaphthyridines indicated their ability to sequester divalent metal cations, a mechanism that could be leveraged for developing new antiparasitic therapies .
Synthetic Methodologies
The synthesis of this compound is often achieved through various chemical reactions involving substituted pyridine derivatives. For example:
- Condensation Reactions : The reaction between 2,6-diaminopyridine and appropriate β-diketones can yield substituted naphthyridines through cyclization processes.
- Oxidation Reactions : Oxidative methods can convert certain naphthyridine derivatives into more functionalized forms that exhibit enhanced biological activities .
Material Science Applications
1. Ligands in Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials design. The synthesis of multidentate ligands based on naphthyridine frameworks has been explored for applications in catalysis and sensor technologies .
2. Organic Electronics
The compound's electronic properties have led to its exploration in organic light-emitting diodes (OLEDs) and other electronic devices. Naphthyridine derivatives are being studied for their potential use as semiconductors and light-harvesting materials in solar cells due to their favorable charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-1,8-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication and transcription processes, leading to the inhibition of cell growth . Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound of 4-Methyl-1,8-naphthyridine, known for its antibacterial properties.
2-Methyl-1,8-naphthyridine: Another methyl-substituted derivative with similar biological activities.
4,7-Dimethyl-1,8-naphthyridine: A derivative with enhanced anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potent antimicrobial and anticancer properties make it a valuable compound in various research fields .
Biological Activity
4-Methyl-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound belongs to the naphthyridine family, which consists of fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its biological activity. The compound can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A study reported that this compound derivatives did not show clinically relevant antibacterial activity alone but enhanced the efficacy of fluoroquinolone antibiotics. For example, the MIC for E. coli dropped from 32 µg/mL to 4 µg/mL when combined with ofloxacin .
- Mechanism of Action : The antibacterial effect is thought to arise from the inhibition of topoisomerase II enzymes, similar to fluoroquinolones, which suggests a synergistic interaction when used in combination .
Anticancer Activity
This compound derivatives have also been investigated for their anticancer potential:
- In Vitro Studies : Compounds derived from 1,8-naphthyridine exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of standard anticancer drugs, indicating superior efficacy .
- DNA Intercalation : These compounds are known to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .
Anti-inflammatory and Other Biological Activities
The anti-inflammatory properties of this compound have been documented alongside other therapeutic effects:
- Anti-inflammatory Effects : Research has shown that naphthyridine derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Additional Activities : Beyond antimicrobial and anticancer effects, these compounds have been noted for their potential applications in treating neurological disorders and as anti-allergic agents .
Case Studies and Research Findings
Several case studies illustrate the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-1,8-naphthyridine derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A widely used approach involves functionalizing the 1,8-naphthyridine core at specific positions (C-3, C-4, or C-7) using condensation, alkylation, or cyclization reactions. For example:
- Ultrasonic synthesis : Achieves high yields (e.g., 89–96%) by introducing substituents like pyridine, Mannich bases, or styryl groups under sonication .
- Thermal methods : Traditional refluxing with catalysts like Mg-Al hydrotalcite for chalcone derivatives (e.g., 3a-g) yields 63–96% depending on substituents .
- Knoevenagel condensation : Metal-free, eco-friendly synthesis of styryl derivatives using piperidine in ethanol .
Key Consideration : Ultrasonic methods reduce reaction time and improve regioselectivity compared to thermal approaches .
Q. How are this compound derivatives characterized to confirm structural integrity?
- Methodological Answer : Multi-technique validation is critical:
- Spectroscopy : IR confirms functional groups (e.g., carbonyl at 1677 cm⁻¹ in 3d), while ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.58 ppm for methyl groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 366 for 3a) and elemental analysis validate purity .
- Chromatography : TLC monitors reaction progress, and column chromatography purifies intermediates .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer :
- Anticancer screening : Compounds are tested against cell lines (e.g., HepG-2, MCF7) using MTT assays to measure IC₅₀ values .
- Antimicrobial activity : Disk diffusion or microdilution assays assess inhibition zones or MICs against bacterial/fungal strains .
Note : Biological activity correlates with substituent electronegativity; nitro and fluoro groups enhance cytotoxicity .
Advanced Research Questions
Q. How can conflicting data on substituent effects in biological assays be resolved?
- Methodological Answer : Discrepancies arise from variations in cell lines, substituent positioning, or assay conditions. Strategies include:
- Comparative studies : Test derivatives across multiple cell lines (e.g., HepG-2 vs. MCF7) to identify cell-specific mechanisms .
- Structure-Activity Relationship (SAR) modeling : Use computational tools to predict bioactivity based on electronic (e.g., Hammett σ) or steric parameters .
- Dose-response profiling : Validate IC₅₀ trends with dose-dependent assays to rule out false positives .
Q. What strategies optimize regioselectivity in the synthesis of polysubstituted derivatives?
- Methodological Answer :
- Directing groups : Use methyl or phenyl groups at C-2/C-7 to steer electrophilic substitution to C-3/C-4 .
- Catalytic control : Transition metals (e.g., Cu in [Cu₃(µ-dpnapy)₃]) or organocatalysts (piperidine) enhance selectivity in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .
Q. How do computational methods enhance the design of this compound-based therapeutics?
- Methodological Answer :
- In silico screening : Tools like PASS predict biological activity (e.g., anti-Parkinson’s potential) and ADMET properties .
- Docking studies : Simulate interactions with target proteins (e.g., EGFR or α(v)β₃ integrin) to prioritize synthesis .
- TD-DFT calculations : Predict UV-Vis spectra (error <10 nm vs. experimental) to guide photophysical applications .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
4-methyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-17-1 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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